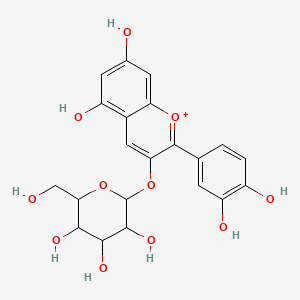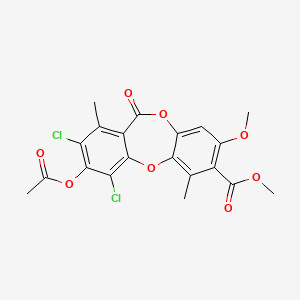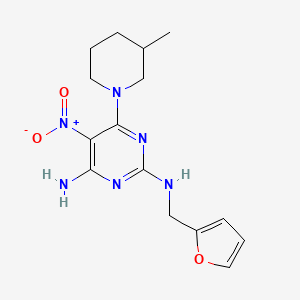![molecular formula C28H33N7O3 B1230614 2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide](/img/structure/B1230614.png)
2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 3198732 is a member of acetamides and an anilide. It has a role as an anticoronaviral agent.
Scientific Research Applications
Ultraviolet Light Absorber
The compound is used as an ultraviolet light (UV) absorber, particularly in plastics and polymeric substances, to prevent light-induced degradation. In vitro experiments with human liver microsomes have been performed to understand its oxidative phase I metabolites, revealing the oxidation of alkyl side chains but no metabolic transformations at the benzotriazole moiety (Denghel, Leibold, & Göen, 2019).
Synthesis and Characterization in Crystal Structures
The compound is involved in the synthesis of novel compounds with potential applications in crystallography and computational studies. For instance, its derivatives have been synthesized and characterized by single crystal X-ray diffraction, compared with theoretical parameters calculated through density functional theory (DFT) (Sebhaoui et al., 2020).
Antitumor Activity
Derivatives of this compound have been evaluated for potential antitumor activity. In one study, compounds bearing different heterocyclic ring systems were synthesized and screened for their antitumor activity in vitro against human tumor cell lines, showing considerable activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Optically Active Derivatives
The compound has been used in the synthesis of optically active derivatives with potential applications in organic chemistry and pharmaceuticals. These derivatives have been synthesized and analyzed for their structural properties (Katritzky, He, & Wang, 2002).
Synthesis of Anticancer Agents
It's used in the synthesis of new derivatives, such as benzimidazole-thiazole derivatives, which have been tested for their anticancer activity. These compounds have shown promising activity against cancerous cell lines (Nofal et al., 2014).
Photovoltaic Efficiency Modeling
The compound and its analogs have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies include spectroscopic analysis, quantum mechanical studies, and modeling of photovoltaic efficiency (Mary et al., 2020).
properties
Molecular Formula |
C28H33N7O3 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-(4-acetamido-N-[2-(benzotriazol-1-yl)acetyl]anilino)-N-(2-methylbutan-2-yl)-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C28H33N7O3/c1-6-28(3,4)30-27(38)26(24-12-9-17-33(24)5)35(21-15-13-20(14-16-21)29-19(2)36)25(37)18-34-23-11-8-7-10-22(23)31-32-34/h7-17,26H,6,18H2,1-5H3,(H,29,36)(H,30,38) |
InChI Key |
BCIIGGMNYNWRQK-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)NC(=O)C(C1=CC=CN1C)N(C2=CC=C(C=C2)NC(=O)C)C(=O)CN3C4=CC=CC=C4N=N3 |
Canonical SMILES |
CCC(C)(C)NC(=O)C(C1=CC=CN1C)N(C2=CC=C(C=C2)NC(=O)C)C(=O)CN3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Acetyloxymethyl)-7-[[3-(4-chloro-3,5-dimethyl-1-pyrazolyl)-2-methyl-1-oxopropyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1230537.png)



![[4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-(2-methylbut-2-enoylamino)-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1230546.png)


![5-Methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5-phenylimidazolidine-2,4-dione](/img/structure/B1230550.png)

![2-[3-[(4-Chlorophenyl)methylidene]-6-methoxy-2-methylinden-1-yl]acetic acid](/img/structure/B1230554.png)